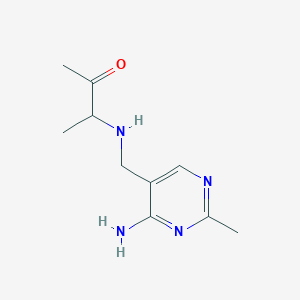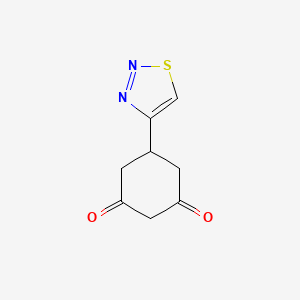
5-(1,2,3-Thiadiazol-4-yl)cyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,2,3-Thiadiazol-4-yl)cyclohexane-1,3-dione is a heterocyclic compound that contains a thiadiazole ring fused to a cyclohexane-1,3-dione moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and agrochemicals. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2,3-Thiadiazol-4-yl)cyclohexane-1,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexane-1,3-dione with thiosemicarbazide in the presence of an oxidizing agent such as hydrogen peroxide or bromine. The reaction is usually carried out in an acidic medium, such as acetic acid, at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
5-(1,2,3-Thiadiazol-4-yl)cyclohexane-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiadiazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiadiazole ring or the cyclohexane-1,3-dione moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiadiazoline derivatives.
Substitution: Halogenated derivatives, substituted thiadiazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to disrupt DNA replication.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 5-(1,2,3-Thiadiazol-4-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes . In anticancer applications, it may interfere with DNA replication and induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(1,2,3-Thiadiazol-4-yl)furan-2-carboxylic acid
- 2-(1,2,3-Thiadiazol-4-yl)-5-methylthiophene
- 2-(1,2,3-Thiadiazol-4-yl)-4-chloro-5-methylthiophene
Uniqueness
5-(1,2,3-Thiadiazol-4-yl)cyclohexane-1,3-dione is unique due to its combination of a thiadiazole ring with a cyclohexane-1,3-dione moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties set it apart from other similar compounds.
Eigenschaften
Molekularformel |
C8H8N2O2S |
|---|---|
Molekulargewicht |
196.23 g/mol |
IUPAC-Name |
5-(thiadiazol-4-yl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C8H8N2O2S/c11-6-1-5(2-7(12)3-6)8-4-13-10-9-8/h4-5H,1-3H2 |
InChI-Schlüssel |
AEGPVIKKXMZQFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC(=O)CC1=O)C2=CSN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


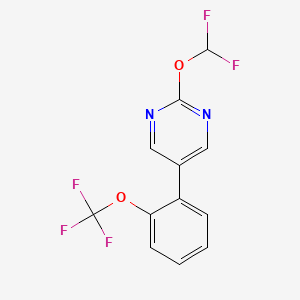
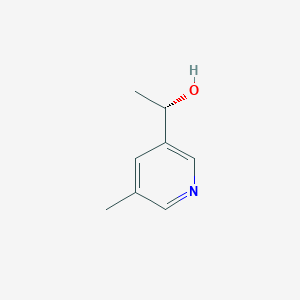
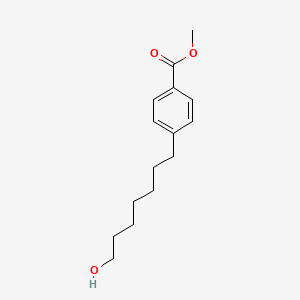
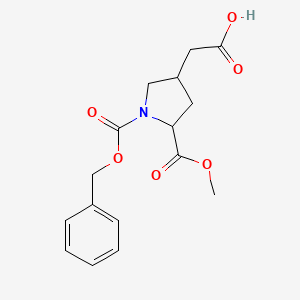



![7-(3,5-Dimethylisoxazol-4-yl)-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-4-ol](/img/structure/B13105046.png)
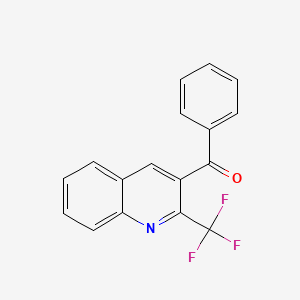
![1,3,6,7-Tetramethylpyrrolo[1,2-A]pyrazine](/img/structure/B13105066.png)
![3,3'-[Propane-1,3-diylbis(oxy)]dipropanenitrile](/img/structure/B13105069.png)
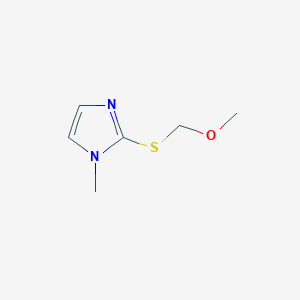
![Furo[2,3-d]pyridazine-3-carbaldehyde](/img/structure/B13105085.png)
